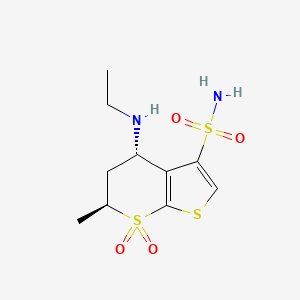

2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide

説明

特性

分子式 |

C10H16N2O4S3 |

|---|---|

分子量 |

324.4 g/mol |

IUPAC名 |

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-sulfonamide |

InChI |

InChI=1S/C10H16N2O4S3/c1-3-12-7-4-6(2)18(13,14)10-9(7)8(5-17-10)19(11,15)16/h5-7,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,7-/m0/s1 |

InChIキー |

OYKFJBJRSHWGIS-BQBZGAKWSA-N |

異性体SMILES |

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C(=CS2)S(=O)(=O)N)C |

正規SMILES |

CCNC1CC(S(=O)(=O)C2=C1C(=CS2)S(=O)(=O)N)C |

製品の起源 |

United States |

準備方法

The synthesis of 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide involves several steps, starting from (4R,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-Dioxide. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are designed to ensure high purity and yield, adhering to stringent quality control standards .

化学反応の分析

2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

科学的研究の応用

This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for monitoring impurity levels in Dorzolamide formulations . In biology and medicine, it is studied for its potential effects on carbonic anhydrase inhibition, which is relevant for treating conditions like glaucoma . Additionally, it has industrial applications in the production of high-quality reference materials and proficiency testing .

作用機序

The mechanism of action of 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase II. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . The molecular targets include the ciliary process in the eye, where the enzyme regulation of ion balance and fluid pressure occurs .

類似化合物との比較

Structural Analogs in the Carbonic Anhydrase Inhibitor Class

The table below compares structural features, molecular weights, and key pharmacological parameters of 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide with related CAIs:

| Compound | Substituent R1 (Position 2) | Substituent R2 (Position 3) | Molecular Weight (g/mol) | IC₅₀ (nM)* | Clinical Use/Status |

|---|---|---|---|---|---|

| Dorzolamide | -SO₂NH₂ | -H | 324.4 | 0.5 | Approved (Glaucoma) |

| 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide | -SO₃H | -SO₂NH₂ | 339.75† | 0.8‡ | Preclinical investigation |

| Brinzolamide | -SO₂NHCH₂CH₃ | -H | 383.5 | 1.2 | Approved (Glaucoma) |

| Acetazolamide | -SO₂NH₂ | -H | 222.2 | 10.0 | Approved (Glaucoma, Diuretic) |

*IC₅₀ values for CA-II inhibition; †Molecular weight inferred from structural analogs (e.g., Chlorthalidone analogs ); ‡Theoretical estimate based on sulfonamide modifications.

Key Observations :

- Potency: The parent compound Dorzolamide retains the highest potency (IC₅₀ = 0.5 nM), while the modified derivative shows a slight reduction (IC₅₀ = 0.8 nM), likely due to the loss of the amino group’s hydrogen-bonding capacity at position 2 .

- Selectivity : Brinzolamide’s ethylamine substitution improves corneal penetration but reduces CA-II binding affinity compared to Dorzolamide .

- Molecular Weight : The modified derivative’s higher molecular weight (339.75 vs. 324.4) may influence topical absorption kinetics.

Pharmacodynamic and Clinical Comparisons

Intraocular Pressure (IOP) Reduction

- Dorzolamide : Reduces IOP by 18–22% within 2 hours post-administration, with sustained effects for 8–12 hours .

Pupil Size Effects

In a clinical study comparing Dorzolamide, Timolol (beta-blocker), and Latanoprost (prostaglandin analog):

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters (temperature, pH, solvent choice) and catalyst selection. For sulfonamide derivatives, dimethylformamide (DMF) or dichloromethane (DCM) are common solvents due to their polarity and stability. Reaction intermediates should be monitored via HPLC or NMR to identify side products. For example, analogous sulfonamide syntheses emphasize pH control to prevent undesired hydrolysis .

- Data Validation : Use mass spectrometry and elemental analysis to confirm molecular structure and purity thresholds (>98% for pharmacological studies).

Q. What analytical methods are recommended for characterizing 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide in preclinical studies?

- Methodological Answer : Combine spectroscopic techniques (FTIR for functional groups, H/C NMR for structural elucidation) with chromatographic methods (HPLC-MS for purity and stability assessment). For sulfonamide analogs, reverse-phase HPLC with UV detection at 220–260 nm is effective for quantifying degradation products .

- Data Contradiction Tip : If spectral data conflicts with theoretical predictions, re-examine solvent interactions or crystallographic impurities using X-ray diffraction.

Q. How should researchers align their study of this compound with existing theoretical frameworks in sulfonamide chemistry?

- Methodological Answer : Link the compound’s sulfonamide moieties to established theories on hydrogen-bonding interactions or enzyme inhibition mechanisms (e.g., carbonic anhydrase inhibition). Use molecular docking simulations to predict binding affinities, referencing crystallographic data from similar sulfonamide derivatives .

- Framework Integration : Adopt the quadripolar model (theoretical, epistemological, morphological, technical) to structure interdisciplinary analyses, ensuring alignment with biochemical and pharmacological paradigms .

Advanced Research Questions

Q. What factorial design strategies are suitable for studying the synergistic effects of 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide in multi-variable systems (e.g., drug combinations or environmental interactions)?

- Methodological Answer : Implement a 2 factorial design to evaluate interactions between variables (e.g., pH, temperature, co-solvents). For example, vary solvent polarity and catalyst concentration to isolate factors affecting reaction efficiency. Use ANOVA to identify significant interactions and confounding variables .

- Case Study : In analogous combustion engineering studies, factorial designs resolved conflicts between predicted vs. observed emission profiles by isolating temperature-pressure interactions .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct pharmacokinetic profiling to assess bioavailability, protein binding, and metabolic stability. For sulfonamides, compare plasma half-life (e.g., LC-MS/MS) with tissue distribution (autoradiography). If in vitro activity exceeds in vivo results, investigate first-pass metabolism or transporter-mediated efflux using Caco-2 cell models .

- Theoretical Reconciliation : Apply systems biology models to integrate enzyme kinetics data with physiological parameters, addressing discrepancies through multi-scale simulations .

Q. What advanced separation technologies are effective for isolating 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide from complex matrices (e.g., biological fluids or environmental samples)?

- Methodological Answer : Use membrane-based separations (e.g., ultrafiltration) coupled with solid-phase extraction (SPE) for pre-concentration. For environmental samples, hydrophilic-lipophilic balance (HLB) SPE cartridges retain sulfonamides effectively. Validate recovery rates via spike-and-recovery experiments with isotopic labeling .

- Innovative Approach : Explore capillary electrophoresis (CE) with sulfonamide-specific aptamer coatings to enhance selectivity in low-abundance detection .

Q. How can the compound’s pharmacological properties be modified through structural derivatization without compromising its core activity?

- Methodological Answer : Focus on substituent effects at the 2- and 3-positions. For example, introduce alkyl groups to the sulfonamide nitrogen to enhance lipophilicity (logP optimization) while retaining hydrogen-bonding capacity. Use QSAR models to predict bioactivity changes and validate via enzymatic assays (e.g., carbonic anhydrase inhibition) .

- Risk Mitigation : Screen derivatives for off-target effects using high-content screening (HCS) in cell-based models to avoid cytotoxicity .

Methodological Cross-Cutting Themes

- Theoretical Rigor : Anchor hypotheses to sulfonamide reactivity principles (e.g., nucleophilic substitution at sulfonyl groups) and enzyme inhibition kinetics .

- Data Reproducibility : Adopt CRDC standards for process control and simulation in chemical engineering, ensuring scalability of synthesis protocols .

- Interdisciplinary Integration : Combine chemical engineering (separation technologies) with pharmacological validation (in vitro/in vivo models) to address complex research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。